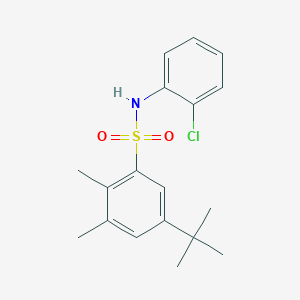
5-tert-butyl-N-(2-chlorophenyl)-2,3-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-tert-butyl-N-(2-chlorophenyl)-2,3-dimethylbenzenesulfonamide, also known as TCMDC-143248, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a sulfonamide derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of 5-tert-butyl-N-(2-chlorophenyl)-2,3-dimethylbenzenesulfonamide has been studied extensively. It has been found to inhibit the activity of certain enzymes and receptors in the body, which play a role in various physiological processes. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation. It has also been found to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-tert-butyl-N-(2-chlorophenyl)-2,3-dimethylbenzenesulfonamide have been studied in various in vitro and in vivo experiments. It has been found to reduce the production of inflammatory cytokines and chemokines, which play a role in the development of various diseases. It has also been found to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth. Additionally, it has been found to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
実験室実験の利点と制限
5-tert-butyl-N-(2-chlorophenyl)-2,3-dimethylbenzenesulfonamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been found to have low toxicity in animal models, making it a safe compound to work with. However, one of the limitations of 5-tert-butyl-N-(2-chlorophenyl)-2,3-dimethylbenzenesulfonamide is its poor solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of 5-tert-butyl-N-(2-chlorophenyl)-2,3-dimethylbenzenesulfonamide. One area of research is the development of more efficient synthesis methods that can yield higher yields of the compound. Another area of research is the study of the compound's potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and metabolic disorders. Additionally, the study of the compound's mechanism of action and its interaction with various enzymes and receptors in the body can provide valuable insights into its potential therapeutic applications.
合成法
The synthesis of 5-tert-butyl-N-(2-chlorophenyl)-2,3-dimethylbenzenesulfonamide has been achieved through various methods. One of the most common methods involves the reaction of 2-chloro-N-(4,4-dimethylpentan-2-yl)benzenesulfonamide with 2,3-dimethylphenylmagnesium bromide. The resulting product is then treated with tert-butylamine to yield 5-tert-butyl-N-(2-chlorophenyl)-2,3-dimethylbenzenesulfonamide. Other methods involve the use of different reagents and reaction conditions.
科学的研究の応用
5-tert-butyl-N-(2-chlorophenyl)-2,3-dimethylbenzenesulfonamide has been found to have potential therapeutic applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been found to have potential in treating neurodegenerative diseases and metabolic disorders.
特性
分子式 |
C18H22ClNO2S |
|---|---|
分子量 |
351.9 g/mol |
IUPAC名 |
5-tert-butyl-N-(2-chlorophenyl)-2,3-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C18H22ClNO2S/c1-12-10-14(18(3,4)5)11-17(13(12)2)23(21,22)20-16-9-7-6-8-15(16)19/h6-11,20H,1-5H3 |
InChIキー |
AOZPQAYWXNFTFR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1)C(C)(C)C)S(=O)(=O)NC2=CC=CC=C2Cl)C |
正規SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)NC2=CC=CC=C2Cl)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(4-isopropylphenyl)sulfonyl]-3-phenyl-beta-alanine](/img/structure/B281058.png)
![Isopropyl 2-methyl-5-[(1-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281060.png)

![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide](/img/structure/B281062.png)
![Methyl 5-{(cyclohexylcarbonyl)[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281064.png)
![ethyl 6-chloro-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate](/img/structure/B281066.png)

![4-tert-butyl-N-(cyclohexylcarbonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281072.png)

![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-1-naphthalenesulfonamide](/img/structure/B281075.png)
![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethylphenyl)sulfonyl]cyclohexanecarboxamide](/img/structure/B281077.png)

